6-(3-氟苯基)烟酸

描述

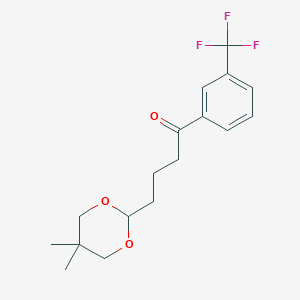

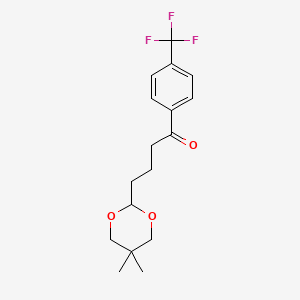

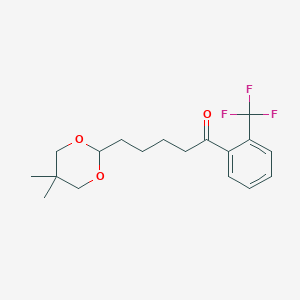

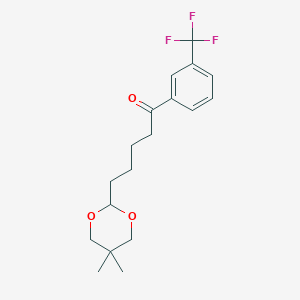

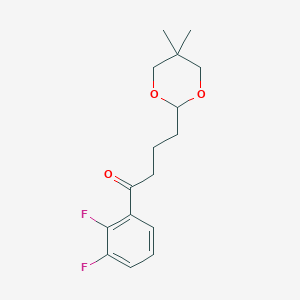

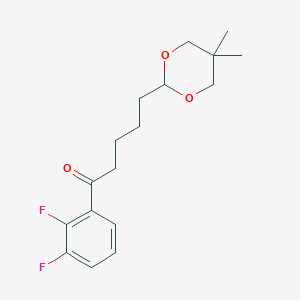

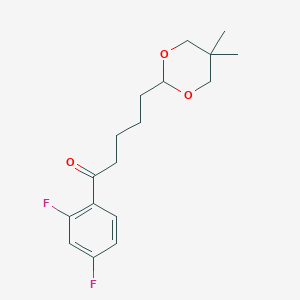

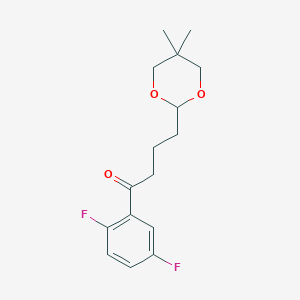

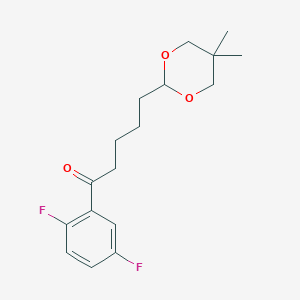

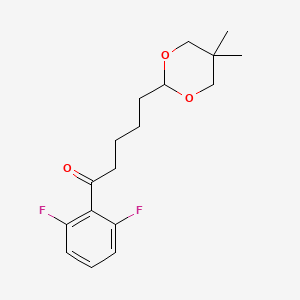

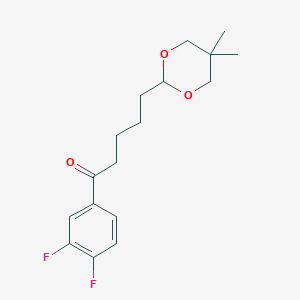

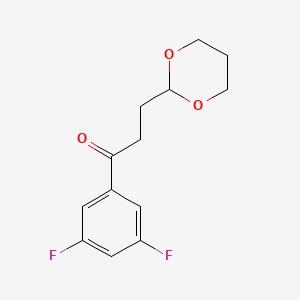

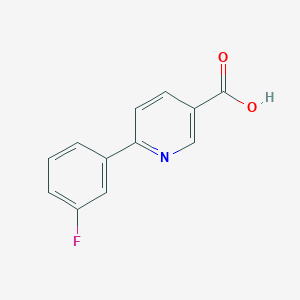

6-(3-Fluorophenyl)nicotinic acid , with the chemical formula C₁₂H₈FNO₂ , is a compound that belongs to the class of carboxylic acids. It is characterized by the presence of a fluorine atom on the phenyl ring attached to the nicotinic acid backbone. The compound is typically found in solid form and is sealed to maintain its stability at room temperature .

Molecular Structure Analysis

The molecular structure of 6-(3-Fluorophenyl)nicotinic acid consists of a nicotinic acid core (a pyridine ring) with a 3-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a unique arrangement. The compound’s molecular weight is approximately 217.2 g/mol .

Physical and Chemical Properties Analysis

科学研究应用

血管舒张和抗氧化特性

6-(3-氟苯基)烟酸作为硫代烟酸类似物的一部分,在血管舒张和抗氧化活性方面显示出潜力。硫代烟酸类似物,包括 6-(3-氟苯基)烟酸,因其诱导大鼠胸主动脉血管舒张和表现出抗氧化特性的能力而受到研究。这些发现表明它们作为治疗需要血管舒张和抗氧化的疾病的潜在治疗剂 (Prachayasittikul 等人,2010 年)。

工业生产和回收

在工业应用方面,6-(3-氟苯基)烟酸与烟酸的生产和回收过程相关。研究探索了强化烟酸回收的方法,这在食品、制药和生化工业中非常重要。已经研究了使用有机磷溶剂萃取剂(如三正辛基氧化膦和三正丁基磷酸酯)的反应萃取技术,以证明其在回收烟酸中的有效性,证明了该化学物质的工业意义 (Kumar 等人,2008 年)。

在杀虫活性中的作用

烟酸衍生物,包括 6-(3-氟苯基)烟酸,因其杀虫活性而受到研究。存在侧链在第三位的吡啶核,如在这些衍生物中所见,显着影响对昆虫的毒性。这表明在害虫控制和农业部门的潜在应用 (Deshmukh 等人,2012 年)。

微生物转化与表征

研究还集中在烟酸微生物转化为 6-羟基烟酸,涉及使用假单胞菌等微生物。这一过程对于理解生化途径和开发烟酸及其衍生物的生物技术应用非常重要 (Torimura 等人,1998 年), (Hurh 等人,1994 年)。

治疗血脂异常和癌症的潜力

6-取代烟酸类似物,如 6-(3-氟苯基)烟酸,已显示出对碳酸酐酶 III 酶的抑制作用,该酶是治疗血脂异常和癌症进展的靶点。这些发现表明这些化合物在治疗此类疾病中具有潜在的治疗应用 (Mohammad 等人,2017 年)。

作用机制

Target of Action

The primary target of 6-(3-Fluorophenyl)nicotinic acid, a derivative of niacin (also known as vitamin B3 or PP), is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

6-(3-Fluorophenyl)nicotinic acid interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involving the nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .

Pharmacokinetics

The compound’s ADME properties indicate that it has high GI absorption and is BBB permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP), is 1.76 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, which are essential for various metabolic processes .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature

属性

IUPAC Name |

6-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDONGYKOJEHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647031 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582325-22-2 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。